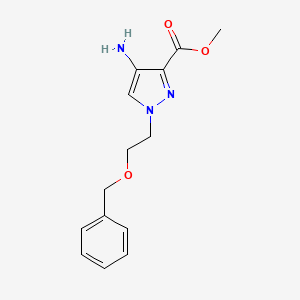

Methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC15852189

Molecular Formula: C14H17N3O3

Molecular Weight: 275.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H17N3O3 |

|---|---|

| Molecular Weight | 275.30 g/mol |

| IUPAC Name | methyl 4-amino-1-(2-phenylmethoxyethyl)pyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C14H17N3O3/c1-19-14(18)13-12(15)9-17(16-13)7-8-20-10-11-5-3-2-4-6-11/h2-6,9H,7-8,10,15H2,1H3 |

| Standard InChI Key | QWBLFCKXBRTVOL-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=NN(C=C1N)CCOCC2=CC=CC=C2 |

Introduction

Methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered significant attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This compound belongs to the class of heterocyclic compounds, specifically pyrazoles, which are five-membered aromatic rings containing two nitrogen atoms. These structural features contribute to their diverse chemical reactivity and biological activity.

Synthesis of Methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-3-carboxylate

The synthesis of this compound typically involves multi-step organic reactions. These methods require specific conditions such as temperature control, solvents, and catalysts to optimize yield and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are often employed to characterize the product at each stage.

Synthesis Steps

-

Initial Preparation: The synthesis may start with the preparation of appropriate pyrazole intermediates.

-

Functional Group Modifications: Introduction of the benzyloxyethyl side chain and the carboxylate functional group.

-

Purification: Final purification steps often involve chromatography techniques.

Chemical Reactivity and Mechanism of Action

The reactivity of methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-3-carboxylate is influenced by the electronic properties of the substituents on the pyrazole ring and the steric hindrance provided by the benzyloxy group. This compound has been explored for its antiviral properties, with studies indicating that it does not target conventional viral enzymes, suggesting a novel mechanism of action that could help circumvent resistance seen with existing therapies.

Potential Applications

-

Antiviral Therapies: Its unique mechanism of action makes it a candidate for developing new antiviral drugs.

-

Medicinal Chemistry: The compound's structure and reactivity make it an interesting subject for further modification and optimization in drug discovery processes.

Safety and Handling

Methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-3-carboxylate is classified as a hazardous substance due to its potential to cause skin and eye irritation and respiratory issues. Handling requires proper protective equipment, and exposure should be minimized. In case of exposure, immediate medical attention is recommended .

Safety Data

| Hazard Statement | Description |

|---|---|

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Research Findings and Future Directions

Research on methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-3-carboxylate is ongoing, with a focus on its biological activities and potential therapeutic applications. The compound's unique structure and mechanism of action make it a promising candidate for further investigation in the field of medicinal chemistry.

Future Research Directions

-

Biological Activity Studies: Further exploration of its antiviral properties and potential applications in other therapeutic areas.

-

Structural Modifications: Chemical modifications to enhance its efficacy and safety profile.

-

Toxicity and Pharmacokinetics: Detailed studies on its toxicity and pharmacokinetic properties to support its development as a drug candidate.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume